molecular formula C7H4ClN3O B8045296 8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one

8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B8045296
M. Wt: 181.58 g/mol
InChI Key: BUERZTTWXDSSIY-UHFFFAOYSA-N
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Description

8-Chloro-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrido-pyrimidinone scaffold with a chlorine substituent at the 8-position. This structural motif places it within a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The chlorine atom at position 8 may enhance electrophilicity, making the compound a candidate for further derivatization or interaction with biological targets via nucleophilic substitution or halogen bonding .

Properties

IUPAC Name

8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERZTTWXDSSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial methods involve:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: In medical research, this compound is studied for its potential therapeutic properties and its interactions with biological targets.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrido[3,4-d]Pyrimidin-4-One vs. Pyrazolo[3,4-d]Pyrimidin-4-One

  • Allopurinol (1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One): A clinically used xanthine oxidase inhibitor for gout treatment. Its pyrazole ring contributes to planar rigidity, favoring enzyme binding.

Pyrido[3,4-d]Pyrimidin-4-One Derivatives

  • 8-(1,3-Thiazol-4-yl)-3H-Pyrido[3,4-d]Pyrimidin-4-One : Features a thiazole substituent at position 6. The sulfur atom in thiazole may improve metabolic stability or enable metal coordination, as seen in its inclusion in the Protein Data Bank (PDB: 5UB) .
  • 8-[4-(1-Methylpiperidin-4-yl)Pyrazol-1-yl]-3H-Pyrido[3,4-d]Pyrimidin-4-One : Incorporates a bulky piperidine-pyrazole group at position 8, likely enhancing lipophilicity and central nervous system (CNS) penetration. This compound (PDB: FO2) has a molecular formula of C16H18N6O, contrasting with the simpler C7H3ClN4O structure of the target compound .
Substituent Effects on Reactivity and Activity
Compound Name Core Structure Substituent(s) Molecular Formula Key Properties/Activities Source
8-Chloro-1H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one 8-Cl C7H3ClN4O Electrophilic site for synthesis Target compound
8-(1,3-Thiazol-4-yl)-3H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one 8-thiazol C10H6N4OS Protein-binding ligand (PDB 5UB)
8-[4-(1-Methylpiperidin-4-yl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one 8-piperidinyl-pyrazole C16H18N6O Enhanced lipophilicity (PDB FO2)
Allopurinol Pyrazolo[3,4-d]pyrimidin-4-one 1,5-Dihydro C5H4N4O Xanthine oxidase inhibitor
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 5-nitrobenzylideneamino C20H15N5O3 Antitumor (IC50 = 11 µM, MCF-7)

Key Observations :

  • Chlorine vs. In contrast, thiazol or piperidinyl-pyrazole groups introduce steric bulk, which may hinder reactivity but improve target affinity .
  • Synthetic Utility: Chloro-derivatives of pyrido/pyrazolo-pyrimidinones are often intermediates for further functionalization. For example, phosphorus oxychloride (POCl3) is commonly used to introduce chlorine at reactive positions, as seen in the synthesis of CK2 inhibitors .

Research Findings and Implications

  • The nitrobenzylideneamino group in compound 10e (IC50 = 11 µM) highlights the importance of electron-deficient aromatic substituents for activity .
  • Synthetic Flexibility: The chlorine atom in the target compound provides a handle for derivatization, akin to methods used for pyrazolo-pyrimidinones in CK2 inhibitor synthesis .

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